(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid
Description
(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid (CAS: 1169762-38-2) is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a methyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The compound is stored at -20°C to ensure stability, likely due to sensitivity to hydrolysis or decomposition under ambient conditions. The (R)-configuration at the stereogenic center and the dual substitution (methyl and carboxylic acid groups at position 3) make it a unique building block in medicinal chemistry and peptide synthesis .
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/t15-/m1/s1 |
InChI Key |
VTRVUNGMWPPWGP-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Nucleophilic Attack
A widely adopted method involves the cyclization of δ-amino esters or nitriles. For example, γ-cyanopentylamines undergo intramolecular nucleophilic attack under basic conditions, forming the piperidine ring. In a representative procedure:
The reaction proceeds through deprotonation of the amine, followed by cyclization to yield 3-cyanopiperidine. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated HCl at reflux (6 hours, 85% yield).
Reductive Amination
Reductive amination of keto acids offers a stereoselective route. For instance, 3-methyl-5-oxopentanoic acid reacts with ammonium acetate in the presence of sodium cyanoborohydride:
Enantiomeric excess (ee) exceeding 98% is achieved using chiral auxiliaries such as (S)-proline.
Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group
Protection of the piperidine nitrogen is critical to prevent undesired side reactions during subsequent functionalization. The Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl).
Standard Cbz Protection Protocol
| Parameter | Condition |
|---|---|
| Reagent | Benzyl chloroformate (1.2 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 4 hours |
| Yield | 89% |
The reaction mechanism involves base-mediated deprotonation of the piperidine nitrogen, followed by nucleophilic attack on Cbz-Cl. The stereochemical integrity at C3 is preserved due to the mild reaction conditions.
Scalable Industrial Adaptation
For large-scale synthesis, continuous flow reactors enhance efficiency:
-
Residence Time : 15 minutes
-
Throughput : 5 kg/hour
-
Purity : >99% (by HPLC)
This method reduces solvent waste by 40% compared to batch processes.
Stereochemical Control at the C3 Position
The (R)-configuration at C3 is pivotal for the compound’s biological activity. Two strategies ensure stereochemical fidelity:
Chiral Pool Synthesis
Starting from enantiopure natural products, such as (R)-citronellic acid, avoids racemization. Key steps include:
-
Oxidative cleavage of the alkene to form a keto acid.
-
Reductive amination with ammonia to construct the piperidine ring.
This method achieves 99% ee but requires costly starting materials.
Kinetic Resolution
Using chiral bases during Cbz protection enriches the desired enantiomer. For example:
| Chiral Base | Electrophile | ee (%) |
|---|---|---|
| (-)-Sparteine | Cbz-Cl | 95 |
| (R)-DMAP | Cbz-Cl | 88 |
(-)-Sparteine induces a helical transition state, favoring formation of the (R)-enantiomer.
Carboxylic Acid Functionalization and Stability
The carboxylic acid group at C3 necessitates careful handling to prevent decarboxylation.
Esterification for Intermediate Stability
Conversion to methyl esters improves stability during purification:
| Condition | Yield | Purity |
|---|---|---|
| 12 hours, reflux | 92% | 98% |
Hydrolysis back to the carboxylic acid is achieved with LiOH in THF/water (4 hours, 90% yield).
Decarboxylation Mitigation
Low-temperature storage (-20°C) and avoidance of strong bases (e.g., NaOH) minimize decarboxylation. Thermal stability studies show <5% degradation after 6 months at -20°C.
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods:
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Reductive Amination | High stereoselectivity | Costly reagents | 85 | 98 |
| Chiral Pool Synthesis | No racemization | Expensive starting materials | 78 | 99 |
| Kinetic Resolution | Scalable | Moderate ee | 82 | 95 |
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is selectively removable under hydrogenation or acidic conditions to yield free amines or intermediates for further functionalization.
Mechanistic Insight :
-
Hydrogenolysis involves Pd-catalyzed cleavage of the Cbz group’s benzyl-oxygen bond, releasing CO₂ and toluene .
-
Acidic conditions (e.g., HCl) protonate the carbamate nitrogen, facilitating Cbz removal .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes esterification, amidation, or decarboxylation, enabling backbone diversification.
Esterification
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Ethanol, H₂SO₄, reflux | Ethyl (R)-1-Cbz-3-methylpiperidine-3-carboxylate | 85% | |
| Iodomethane, K₂CO₃, DMF | Methyl ester derivative | 78% |
Amide Formation
The Ugi three-component reaction (U-3CR) with isocyanides and imines produces pipecolic amides:
text(R)-1-Cbz-3-methylpiperidine-3-carboxylic acid + Isocyanide + Δ¹-Piperideine → trans-2,4-Disubstituted Pipecolic Amide [2]
Key Data :
-
Diastereoselectivity: >20:1 (trans:cis) due to axial attack on Δ¹-piperideine .
-
Functional group tolerance: Compatible with heteroaromatic isocyanides and sterically hindered acids .
Stereoselective Alkylation
The methyl group at C3 participates in stereoretentive alkylation under kinetic resolution:
| Base | Electrophile | Product Configuration | er | Source |
|---|---|---|---|---|
| n-BuLi/(+)-Sparteine | MeOCOCl | (R)-configured ester | 99:1 |
Mechanism :
-
Lithiation at C3 generates a configurationally stable organolithium intermediate.
-
Chiral induction by sparteine ensures enantioselective trapping with electrophiles .
Role in Multicomponent Reactions
The compound serves as a carboxylic acid component in Ugi-type reactions:
Example :
-
Reaction with 2-bromo-6-isocyanopyridine and racemic imine yields intermediates for argatroban synthesis .
Stability and Reactivity Considerations
Scientific Research Applications
Piperidine derivatives, including (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid, are known for their diverse biological activities. Key applications include:
- Pharmacological Research : The compound has been studied for its interaction with various biological targets, particularly in the context of drug design and development. Its binding affinity to receptors can be evaluated using techniques such as radioligand binding assays and surface plasmon resonance .
- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties. Studies have shown that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .
Synthetic Utility
The complexity of this compound allows it to serve as an important intermediate in organic synthesis. Notable applications include:
- Synthesis of Other Compounds : This compound can be utilized as a building block for synthesizing other biologically active molecules. Its functional groups provide sites for further chemical modifications, facilitating the development of new pharmaceuticals .
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Drug Development : A study explored the synthesis of derivatives based on this compound and assessed their pharmacological profiles. The findings indicated that certain derivatives exhibited enhanced activity against specific targets, suggesting potential therapeutic uses in treating diseases like cancer and neurological disorders .
- Structure-Activity Relationship Studies : Research focused on understanding how structural modifications influence biological activity. By systematically altering substituents on the piperidine ring, researchers identified key features that enhance receptor binding and efficacy in preclinical models .
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Ring Size :
- The target compound’s 3-methyl and 3-carboxylic acid groups create steric hindrance and influence acidity, distinguishing it from analogs like N-Cbz-4-piperidinecarboxylic acid, where the carboxylic acid is at position 4 .
- 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (azetidine ring) exhibits higher ring strain and reactivity compared to six-membered piperidine derivatives .
Protecting Groups: The Cbz group in the target compound contrasts with the Boc group in (S)-1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid. Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal, impacting synthetic strategies .
Stereochemistry :
- The (R)-configuration differentiates the target compound from its (S)-Boc-protected analog and the (3S,6R) diastereomer, which has methyl at position 6 . Enantiomeric purity is critical for biological activity in drug candidates.
Functional Group Variations :
- 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate replaces the carboxylic acid with an ethyl ester, altering solubility and reactivity in coupling reactions .
Biological Activity
(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid, with the CAS number 89391-18-4, is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid, which may contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes:
- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. Studies indicate that compounds with similar structures can penetrate the blood-brain barrier (BBB) and exhibit neuroprotective effects against oxidative stress .
In Vitro Studies
- Neurotoxicity Assessment :
- Enzyme Inhibition :
Case Studies
- Alzheimer’s Disease Models : In experimental models of Alzheimer's disease, compounds related to this compound demonstrated significant improvements in cognitive function and reduced amyloid plaque formation, indicating their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | AChE Inhibition IC₅₀ (µM) | BChE Inhibition IC₅₀ (µM) | Neurotoxicity (SH-SY5Y Cells) |
|---|---|---|---|
| Compound A | 12.5 | 15.0 | Low |
| Compound B | 10.0 | 14.5 | Moderate |
| (R)-1-BCA | TBD | TBD | Low |
Q & A
Q. How do computational methods aid in predicting the compound’s metabolic or pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
